molecular formula C22H21NO6 B12214183 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12214183
M. Wt: 395.4 g/mol
InChI Key: KEYPYVDUFVLOEQ-UHFFFAOYSA-N
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Description

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxin ring, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione lies in its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical reactions and biological activities.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C22H21NO6/c1-2-5-19-22(26)23(21(25)15-6-3-4-7-17(15)29-19)13-16(24)14-8-9-18-20(12-14)28-11-10-27-18/h3-4,6-9,12,19H,2,5,10-11,13H2,1H3

InChI Key

KEYPYVDUFVLOEQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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